Cas no 143216-83-5 (17H-Cyclopenta(a)phenanthren-17-one, 3,4-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-3,4,15,16-tetrahydro-, trans-)
143216-83-5 structure
Product Name:17H-Cyclopenta(a)phenanthren-17-one, 3,4-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-3,4,15,16-tetrahydro-, trans-
CAS 번호:143216-83-5
MF:C29H42O3Si2
메가와트:494.812990665436
CID:150201
PubChem ID:178697
Update Time:2025-04-19
17H-Cyclopenta(a)phenanthren-17-one, 3,4-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-3,4,15,16-tetrahydro-, trans- 화학적 및 물리적 성질
이름 및 식별자
-
- (3S,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4,15,16-tetrahydrocyclopenta[a]phenanthren-17-one
- 17H-Cyclopenta(a)phenanthren-17-one, 3,4-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-3,4,15,16-tetrah
- 143216-83-5
- 17H-Cyclopenta(a)phenanthren-17-one, 3,4-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-3,4,15,16-tetrahydro-, trans-
- DTXSID00162359
-
- 인치: 1S/C29H42O3Si2/c1-28(2,3)33(7,8)31-26-18-16-22-20-11-13-23-21(15-17-25(23)30)19(20)12-14-24(22)27(26)32-34(9,10)29(4,5)6/h11-14,16,18,26-27H,15,17H2,1-10H3/t26-,27-/m0/s1
- InChIKey: CNDQVNZDCUCMEZ-SVBPBHIXSA-N
- 미소: [Si](C)(C)(C(C)(C)C)O[C@H]1C2C=CC3C4=C(C(CC4)=O)C=CC=3C=2C=C[C@@H]1O[Si](C)(C)C(C)(C)C
계산된 속성
- 정밀분자량: 494.26736
- 동위원소 질량: 494.26724827g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 34
- 회전 가능한 화학 키 수량: 6
- 복잡도: 803
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 35.5
실험적 성질
- PSA: 35.53
17H-Cyclopenta(a)phenanthren-17-one, 3,4-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-3,4,15,16-tetrahydro-, trans- 관련 문헌
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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